N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide
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Overview
Description
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrrolidinone and piperidine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediates, followed by their coupling with piperidine derivatives. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired amide bonds. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- N-(3-Aminopropyl)methacrylamide hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide is unique due to its specific combination of pyrrolidinone and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c23-15-3-4-16(24)22(15)12-7-19-18(26)21-10-5-14(6-11-21)13-17(25)20-8-1-2-9-20/h14H,1-13H2,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQHGURRYDTAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCN(CC2)C(=O)NCCN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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